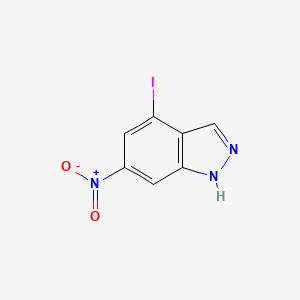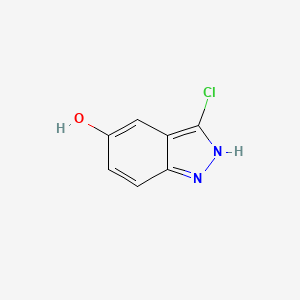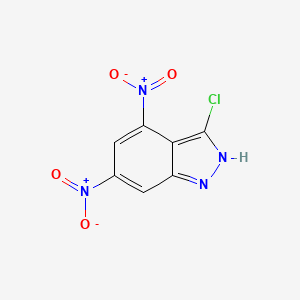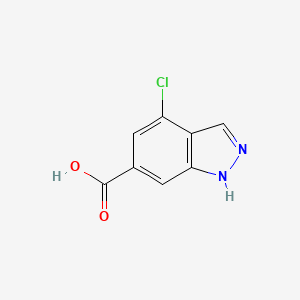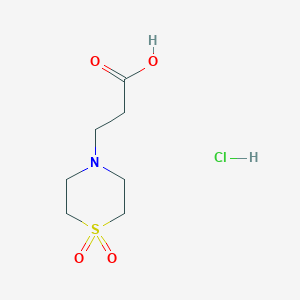
2-Chlor-3-Methoxyanilin-Hydrochlorid
Übersicht
Beschreibung
2-Chloro-3-methoxyaniline hydrochloride is an organic compound with the molecular formula C7H9Cl2NO. It is a derivative of aniline, where the amino group is substituted with a chlorine atom at the second position and a methoxy group at the third position. This compound is commonly used in various chemical syntheses and has significant applications in scientific research and industry .
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-methoxyaniline hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Biochemische Analyse
Biochemical Properties
2-Chloro-3-methoxyaniline hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes such as CK2 and Pim kinases, which are involved in cell proliferation and survival pathways. The compound acts as an inhibitor, binding to the active sites of these enzymes and preventing their normal function. This inhibition disrupts the signaling pathways that promote cancer cell growth, making 2-Chloro-3-methoxyaniline hydrochloride a potential candidate for anticancer therapies.
Cellular Effects
2-Chloro-3-methoxyaniline hydrochloride influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By inhibiting CK2 and Pim kinases, the compound can induce cell cycle arrest and promote apoptosis in cancer cells. Additionally, 2-Chloro-3-methoxyaniline hydrochloride can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2-Chloro-3-methoxyaniline hydrochloride exerts its effects through binding interactions with specific biomolecules. The compound binds to the active sites of CK2 and Pim kinases, inhibiting their enzymatic activity. This inhibition prevents the phosphorylation of downstream targets, disrupting the signaling pathways that regulate cell growth and survival. Additionally, 2-Chloro-3-methoxyaniline hydrochloride can modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-3-methoxyaniline hydrochloride can change over time. The compound is relatively stable at room temperature, but its stability may decrease under certain conditions . Long-term exposure to 2-Chloro-3-methoxyaniline hydrochloride can lead to degradation, which may affect its efficacy in biochemical assays. In vitro and in vivo studies have shown that prolonged exposure to the compound can result in sustained inhibition of CK2 and Pim kinases, leading to long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 2-Chloro-3-methoxyaniline hydrochloride vary with different dosages in animal models. At low doses, the compound can effectively inhibit CK2 and Pim kinases without causing significant toxicity. At higher doses, 2-Chloro-3-methoxyaniline hydrochloride may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibitory effect on CK2 and Pim kinases.
Metabolic Pathways
2-Chloro-3-methoxyaniline hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter the levels of specific metabolites, which may influence cellular function and overall metabolism. Additionally, 2-Chloro-3-methoxyaniline hydrochloride can be metabolized into active or inactive forms, depending on the enzymatic pathways involved.
Transport and Distribution
Within cells and tissues, 2-Chloro-3-methoxyaniline hydrochloride is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound, regulating its intracellular concentration. The distribution of 2-Chloro-3-methoxyaniline hydrochloride can affect its localization and accumulation within different cellular compartments. This distribution is crucial for its activity and function in biochemical reactions.
Subcellular Localization
The subcellular localization of 2-Chloro-3-methoxyaniline hydrochloride is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization allows 2-Chloro-3-methoxyaniline hydrochloride to interact with its target enzymes and proteins effectively. The subcellular distribution of the compound can influence its inhibitory effects on CK2 and Pim kinases, as well as its overall impact on cellular function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methoxyaniline hydrochloride typically involves the chlorination of 3-methoxyaniline. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. The hydrochloride salt is then formed by treating the product with hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of 2-Chloro-3-methoxyaniline hydrochloride may involve large-scale chlorination processes using chlorinating agents such as thionyl chloride or phosphorus trichloride. The reaction is conducted in a solvent like dichloromethane, followed by purification steps to isolate the hydrochloride salt .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-3-methoxyaniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: Reduction of the nitro group can yield the corresponding amine.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
- Substitution reactions yield various substituted anilines.
- Oxidation reactions produce nitro or nitroso compounds.
- Reduction reactions result in the formation of primary amines .
Wirkmechanismus
The mechanism of action of 2-Chloro-3-methoxyaniline hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
3-Chloro-2-methoxyaniline: Similar structure but with different substitution pattern.
2-Chloro-4-methoxyaniline: Another isomer with the methoxy group at the fourth position.
2-Chloro-3-methyl-aniline: Substitution of the methoxy group with a methyl group.
Uniqueness: 2-Chloro-3-methoxyaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in targeted chemical syntheses and specialized applications .
Eigenschaften
IUPAC Name |
2-chloro-3-methoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-10-6-4-2-3-5(9)7(6)8;/h2-4H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLQWMDYINEUQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647435 | |
| Record name | 2-Chloro-3-methoxyaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85893-87-4 | |
| Record name | 2-Chloro-3-methoxyaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




